molecular formula C21H20ClNO2 B11459730 3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)propanamide

3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)propanamide

Cat. No.: B11459730
M. Wt: 353.8 g/mol
InChI Key: ZLHKULWJUNECOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and a propanamide moiety attached to a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)propanamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 4-chlorophenylacetic acid and furfural, under acidic conditions.

    Substitution Reaction: The 4-chlorophenyl group is introduced via a substitution reaction, where a suitable chlorinating agent, such as thionyl chloride, is used.

    Amidation: The final step involves the reaction of the furan derivative with 3,4-dimethylphenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(4-chlorophenyl)furan-2-yl]acrylic acid
  • 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)-5-methoxybenzo[b]furan

Uniqueness

3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research fields.

Properties

Molecular Formula

C21H20ClNO2

Molecular Weight

353.8 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)propanamide

InChI

InChI=1S/C21H20ClNO2/c1-14-3-8-18(13-15(14)2)23-21(24)12-10-19-9-11-20(25-19)16-4-6-17(22)7-5-16/h3-9,11,13H,10,12H2,1-2H3,(H,23,24)

InChI Key

ZLHKULWJUNECOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.